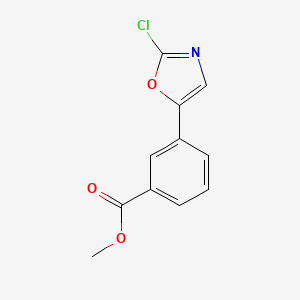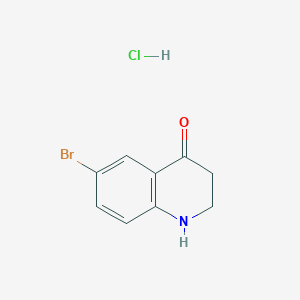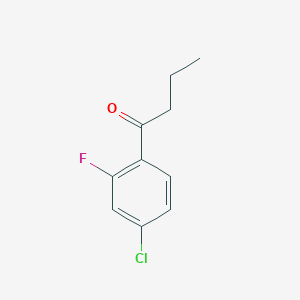
1-(4-Chloro-2-fluorophenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10ClFO. It is a derivative of butanone, featuring a chloro and fluoro substituent on the phenyl ring.
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-2-fluorophenyl)butan-1-one typically involves the reaction of 4-chloro-2-fluorobenzene with butanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-(4-Chloro-2-fluorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-fluorophenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)butan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with dopamine receptors, influencing neurotransmission pathways. This interaction can modulate the activity of these receptors, potentially leading to therapeutic effects in conditions such as schizophrenia and other neurological disorders .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-2-fluorophenyl)butan-1-one can be compared with other similar compounds, such as:
4-Chloro-1-(4-fluorophenyl)butan-1-one: Similar in structure but with different substituent positions, affecting its reactivity and applications.
4-Chloro-1-(2-fluorophenyl)butan-1-one:
These comparisons highlight the uniqueness of this compound in terms of its specific substituent positions and resulting chemical behavior.
Eigenschaften
Molekularformel |
C10H10ClFO |
|---|---|
Molekulargewicht |
200.64 g/mol |
IUPAC-Name |
1-(4-chloro-2-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H10ClFO/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
YXYJMZWTNBUFDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C=C(C=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


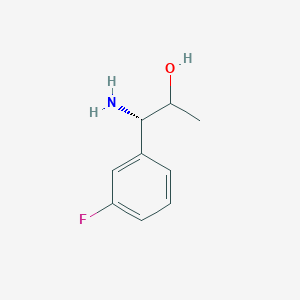
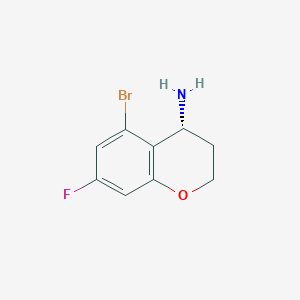
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13032045.png)

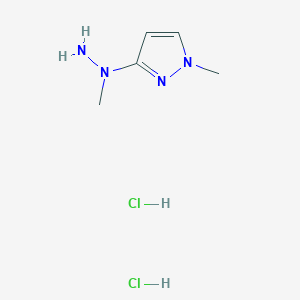
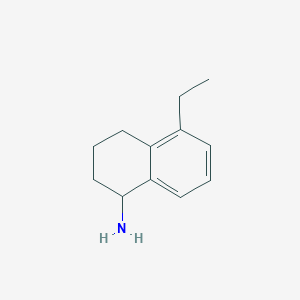

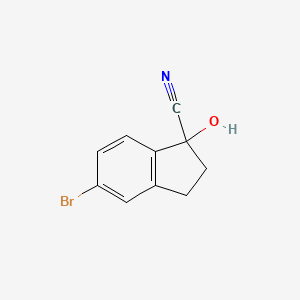
![(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B13032094.png)
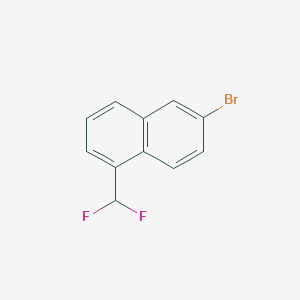
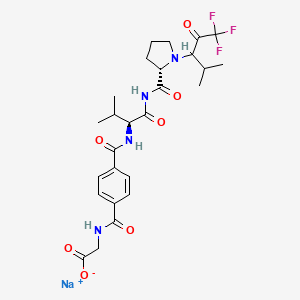
![4H-Pyrazolo[1,5-a]indol-4-one](/img/structure/B13032119.png)
